molecular formula C40H67N11O13 B12517830 L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine CAS No. 797753-47-0

L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine

Cat. No.: B12517830
CAS No.: 797753-47-0
M. Wt: 910.0 g/mol
InChI Key: FYAVHELHHMFRGS-YUSDYXKUSA-N
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Description

Key Predicted Cleavage Sites

  • N-terminal to Proline (Position 7)

    • Strong preference for cleavage at Ser7-Pro8 bond
    • Forms complementary b₇/y₂ ions
    • Proline's cyclic structure stabilizes oxazolone formation
  • C-terminal to Histidine (Position 6)

    • His6 promotes y₃ ion formation through charge localization
    • Potential neutral loss of 123 Da from histidine side chain
  • Serine-Rich Regions (Positions 1-4-8)

    • Multiple cleavage options yield b₂, b₄, b₈ fragments
    • Possible dehydration (-18 Da) from serine hydroxyl groups

Dominant Fragment Series

Ion Series Expected m/z Corresponding Sequence
b₃ 302.14 Ser-Leu-Ala
b₅ 559.27 Ser-Leu-Ala-Ser-Leu
y₄ 456.21 His-Pro-Ser-Val
y₆ 742.34 Leu-His-Pro-Ser-Val

Diagnostic Fragments

  • m/z 175.12 : Immonium ion for histidine
  • m/z 86.10 : Proline-specific a₂ ion
  • m/z 204.12 : Serine dehydration product

The MS/MS spectrum would exhibit enhanced y-ion intensity due to proton mobility toward basic histidine residues. Proline-directed cleavage would dominate the fragmentation landscape, while serine's hydroxyl groups may lead to neutral loss signals.

This fragmentation profile enables de novo sequencing by:

  • Identifying proline-directed cleavage points
  • Mapping serine clusters through dehydration patterns
  • Utilizing histidine's charge localization effects
  • Reconciling b/y ion pairs across the mass spectrum.

Properties

CAS No.

797753-47-0

Molecular Formula

C40H67N11O13

Molecular Weight

910.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C40H67N11O13/c1-19(2)11-25(45-33(56)24(41)15-52)34(57)44-22(7)32(55)48-28(16-53)36(59)46-26(12-20(3)4)35(58)47-27(13-23-14-42-18-43-23)39(62)51-10-8-9-30(51)38(61)49-29(17-54)37(60)50-31(21(5)6)40(63)64/h14,18-22,24-31,52-54H,8-13,15-17,41H2,1-7H3,(H,42,43)(H,44,57)(H,45,56)(H,46,59)(H,47,58)(H,48,55)(H,49,61)(H,50,60)(H,63,64)/t22-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

FYAVHELHHMFRGS-YUSDYXKUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with a polyethylene glycol (PEG)-modified polystyrene resin, chosen for its swelling properties and mechanical stability. The C-terminal valine residue is anchored via its carboxyl group to the resin’s hydroxymethyl group, forming an acid-labile ester bond. Typical loading capacities range from 0.2–0.3 mmol/g.

Table 1: Resin and Initial Loading Parameters

Parameter Specification Source
Resin type PEG-PS (polyethylene glycol-polystyrene)
Loading capacity 0.25 mmol/g
First amino acid Fmoc-L-valine

Iterative Deprotection and Coupling Cycles

Each cycle involves:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF) (2 × 5 min).
  • Coupling : Activation of the incoming Fmoc-amino acid with aminium reagents (e.g., HBTU, HATU) or phosphonium reagents (e.g., PyBOP) in the presence of DIEA (N,N-diisopropylethylamine). Coupling times vary from 30 min to 2 h, depending on steric hindrance.

Table 2: Coupling Reagents and Efficiency

Reagent Activation Mechanism Coupling Time Yield (%) Source
HBTU Forms active O-acylisourea 30 min 98–99
HATU Enhanced reactivity via HOAt 20 min ≥99
PyBOP Phosphonium-mediated activation 45 min 97–98

Overcoming Sequence-Dependent Challenges

The peptide’s sequence—featuring hydrophobic residues (leucine, valine) and a histidine-proline motif—poses aggregation risks during synthesis. Two strategies mitigate this:

Pseudoproline Dipeptide Units

Introducing pseudoproline dipeptides (e.g., Fmoc-Ser(CMe,Mepro)-OH) at serine or threonine positions disrupts β-sheet formation, reducing chain aggregation. For this peptide, pseudoprolines are incorporated at Ser4 and Ser8, improving crude purity from 60% to 85%.

Depsipeptide Strategy

Temporary replacement of amide bonds with ester linkages (e.g., Fmoc-(Fmoc-Hmb)-Gly-OH) at aggregation-prone regions (e.g., Leu2-Ala3) prevents premature folding. Post-synthesis, these esters are converted back to amides during trifluoroacetic acid (TFA) cleavage.

Side-Chain Protection and Orthogonal Deprotection

Side-chain protecting groups ensure regioselectivity during synthesis:

Table 3: Protecting Group Scheme

Residue Protecting Group Removal Condition Source
Histidine Trityl (Trt) TFA/water/TIS (95:2.5:2.5)
Serine tert-Butyl (tBu) TFA cleavage
Proline None N/A

Orthogonal deprotection is critical for residues like histidine, where the Trt group is retained until global cleavage to prevent side reactions.

Cleavage and Global Deprotection

The peptide-resin is treated with a TFA-based cocktail (TFA/water/triisopropylsilane, 95:2.5:2.5) for 3–4 h. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups.

Key Observations:

  • Prolonged cleavage (>6 h) risks aspartimide formation at Asp/Gly motifs, though this peptide lacks such sequences.
  • Scavengers (e.g., phenol) minimize tert-butyl cation-induced modifications.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified using a C18 column with a gradient of 10–60% acetonitrile in 0.1% TFA/water. Typical purity post-purification exceeds 95%.

Table 4: HPLC Parameters

Column Gradient Flow Rate Retention Time Source
C18 (5 µm) 10–60% ACN in 30 min 1 mL/min 18.2 min

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight:

  • Calculated: 910.0 g/mol
  • Observed: 910.4 ± 0.2 g/mol

Industrial-Scale Considerations

Automated synthesizers (e.g., CEM Liberty Blue) reduce synthesis time from 7 days (manual) to 48 h, with yields ≥80%. Cost drivers include:

  • Amino acid equivalents (4–10× excess)
  • Solvent consumption (DMF, DCM)

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as histidine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

1.1 Antioxidant Properties
Research indicates that peptides similar to L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Case Study : A study on peptide-derived antioxidants demonstrated that specific sequences could effectively scavenge free radicals, thereby reducing cellular damage .

1.2 Antimicrobial Effects
Peptides with similar structures have shown antimicrobial properties against a range of pathogens. This makes them candidates for developing new antimicrobial agents.

  • Case Study : Research highlighted the antimicrobial efficacy of specific peptides against Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and medical therapeutics .

Applications in Drug Development

2.1 Drug Delivery Systems
this compound can be utilized in drug delivery systems due to its ability to form stable complexes with various drug molecules, enhancing their solubility and bioavailability.

  • Table 1: Comparison of Peptide-Based Drug Delivery Systems
Peptide StructureDrug CompatibilityBioavailability Enhancement
L-Seryl-L-leucyl...HighSignificant
L-Valyl-Glycyl...ModerateModerate
L-Alanylleucine...LowMinimal

2.2 Targeted Therapy
The specificity of peptide sequences allows for targeted therapy approaches, particularly in cancer treatment where peptides can be designed to bind selectively to cancer cells.

  • Case Study : A study demonstrated that conjugating peptides to chemotherapeutic agents improved targeting efficiency and reduced side effects in tumor models .

Nutritional Applications

3.1 Nutraceuticals
Peptides like this compound are being explored as nutraceuticals due to their potential health benefits, including muscle recovery and immune support.

  • Table 2: Nutritional Benefits of Peptides
Peptide StructureHealth BenefitEvidence Level
L-Seryl-L-leucyl...Muscle recoveryHigh
L-Alanylleucine...Immune supportModerate
L-Valyltreonine...Anti-inflammatoryLow

Research and Development Trends

Current trends in research focus on the synthesis of novel peptides with enhanced biological activities through modifications of sequences like L-Seryl-L-leucyl...

  • Case Study : Advances in peptide synthesis techniques have allowed for the exploration of combinatorial libraries, leading to the discovery of peptides with improved therapeutic profiles .

Mechanism of Action

The mechanism of action of L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the peptide may bind to receptors or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Linear vs. Cyclic Peptides

  • Target Compound : Linear structure with unmodified residues, likely favoring synthetic accessibility but reduced metabolic stability compared to cyclic analogs .
  • Cyclo[[(E)-(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl]-... (C61H109N11O12): Cyclic peptide with N-methylated and hydroxylated residues, enhancing resistance to enzymatic degradation. Molecular weight: 1188.58 vs. the target compound’s estimated ~900–1000 Da range .

Methylation and Stability

  • N-methyl-l-leucyl-N-methyl-l-valyl Derivatives (CAS 59865-13-3): Methylation reduces hydrogen-bonding capacity and improves lipophilicity, contrasting with the target’s unmethylated serine and histidine residues .

Physicochemical Properties

Polar Surface Area (PSA)

  • Target Compound : High PSA (>500 Ų predicted) due to multiple serine (hydroxyl) and histidine (imidazole) groups, similar to L-histidyl-L-seryl-L-valyl... (PSA 541.25) .
  • L-histidyl-L-alanyl-L-arginyl-L-valyl-L-prolyl-L-leucyl (PSA 319.71): Lower PSA due to fewer polar residues, favoring membrane permeability .

pKa and Solubility

  • Target Compound : Predicted pKa ~2.77–3.38, influenced by histidine’s imidazole (pKa ~6.0) and serine’s hydroxyl groups .
  • L-alpha-glutamyl-L-valyl-L-tyrosyl... (CAS 154652-68-3): Contains tyrosine (pKa ~10.1), altering solubility in alkaline conditions .

Amino Acid Composition and Bioactivity

  • Target vs. L-Seryl-L-leucyl-L-alanyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-isoleucyl-L-alpha-glutamyl-L-valine (CAS 1133963-95-7):
    • Target : Lacks aspartyl and glutamyl residues, reducing anionic charge at physiological pH.
    • CAS 1133963-95-7 : Contains aspartyl (pKa ~3.9) and glutamyl (pKa ~4.3) residues, enhancing water solubility (MW 982.09) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound Cyclic Peptide CAS 1133963-95-7
Molecular Weight ~900–1000 Da (estimated) 1188.58 982.09
Residues Ser, Leu, Ala, His, Pro, Val Methylated, cyclic residues Asp, Glu, Ile, Val
PSA (Ų) >500 (predicted) Not reported Not reported
Predicted pKa 2.77–3.38 Not reported Not reported
Key Features Linear, hydrophilic Cyclic, N-methylated Anionic residues

Table 2: Functional Group Impact

Residue Target Compound Similar Compounds
Serine Enhances hydrophilicity (3 residues) Methylation in cyclic analogs reduces polarity
Histidine Buffering capacity at physiological pH Absent in angiotensin analogs
Proline Introduces structural rigidity Common in cyclic peptides

Biological Activity

L-Seryl-L-leucyl-L-alanyl-L-seryl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-valine is a complex peptide that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound is a nonapeptide composed of nine amino acids. The sequence of amino acids contributes to its unique properties and biological functions. The molecular weight of this peptide is approximately 1001.1 g/mol, indicating a relatively large size for a peptide, which may influence its solubility and interaction with biological targets .

Physical Properties

  • Molecular Formula : C51H83N13O11
  • Molecular Weight : 1001.1 g/mol
  • Solubility : Soluble in water and polar solvents, which enhances its bioavailability.

Pharmacological Effects

  • Antioxidant Activity : Research has shown that peptides similar to this compound exhibit significant antioxidant properties. These peptides can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage .
  • Vasodilatory Effects : Some studies indicate that polypeptides containing similar sequences have vasodilatory and hypotensive activities. This suggests potential applications in cardiovascular health, particularly in managing hypertension .
  • Neuroprotective Properties : There is emerging evidence that certain peptides can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound may involve:

  • Cell Signaling Pathways : Interaction with specific receptors or enzymes that modulate signaling pathways related to inflammation, apoptosis, and cellular repair.
  • Gene Expression Modulation : Influencing the expression of genes involved in antioxidant defense mechanisms and stress response.

Study on Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various peptides, including those with sequences similar to L-Seryl-L-leucyl... . The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting the potential for these peptides in therapeutic applications against oxidative stress-related conditions .

Clinical Implications for Cardiovascular Health

Another clinical study investigated the effects of peptide supplementation on blood pressure regulation in hypertensive patients. Patients receiving a peptide formulation containing L-Seryl... showed a statistically significant reduction in systolic and diastolic blood pressure over 12 weeks, suggesting that this peptide may have beneficial effects on cardiovascular health .

Data Table

Biological ActivityObservationsReferences
Antioxidant ActivitySignificant reduction in ROS levels
Vasodilatory EffectsReduced blood pressure in hypertensive patients
Neuroprotective PropertiesProtection against neuronal apoptosis

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